(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol
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Overview
Description
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a chiral compound featuring an imidazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromoacetophenone and imidazole.
Nucleophilic Substitution: Imidazole is reacted with 3-bromoacetophenone under basic conditions to form 3-(1H-imidazol-1-yl)acetophenone.
Reduction: The ketone group in 3-(1H-imidazol-1-yl)acetophenone is reduced to an alcohol using a chiral reducing agent such as ®-CBS catalyst (Corey-Bakshi-Shibata catalyst) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of cost-effective and scalable chiral catalysts.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can participate in various substitution reactions, such as N-alkylation or N-acylation, using appropriate alkylating or acylating agents.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or anhydrides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 3-(1H-imidazol-1-yl)acetophenone.
Reduction: 1-(3-(1H-imidazol-1-yl)phenyl)ethane.
Substitution: N-alkyl or N-acyl derivatives of the imidazole ring.
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: The imidazole ring is a common pharmacophore in many drugs, making this compound a potential lead for drug development, particularly in antifungal and anticancer research.
Biochemical Studies: It can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol exerts its effects depends on its application:
Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can mimic natural ligands, binding to receptors and modulating their activity.
Molecular Targets and Pathways:
Enzymes: Cytochrome P450 enzymes, which are involved in drug metabolism.
Receptors: Histamine receptors, which play a role in immune response and gastric acid secretion.
Comparison with Similar Compounds
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
1-(3-(1H-imidazol-1-yl)phenyl)ethan-1-one: The ketone analog, which lacks the hydroxyl group.
Uniqueness:
Chirality: The (1R) configuration imparts specific stereochemical properties that can influence its interaction with biological targets.
Functional Groups: The presence of both an imidazole ring and a hydroxyl group allows for diverse chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
2137036-88-3 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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